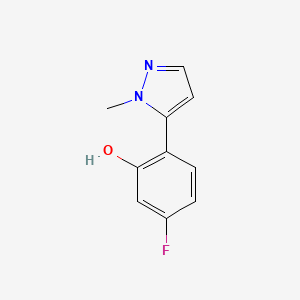

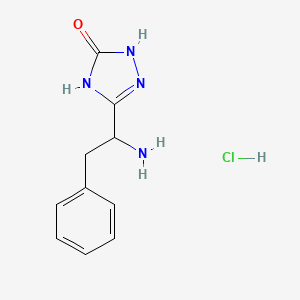

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol

Overview

Description

“5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol” is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 . It is a member of the pyrazole family, which are heterocyclic compounds that play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Fluorinated pyrazoles, such as “5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol”, have been synthesized using various methods. One approach involves the cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene with hydrazine hydrate . Another method involves the functionalization of alkenes with difluoromethyl nitrile oxide .Molecular Structure Analysis

The InChI code for “5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol” is 1S/C10H9FN2O/c1-13-9(4-5-12-13)8-3-2-7(11)6-10(8)14/h2-6,14H,1H3 . This indicates the presence of a fluorine atom at the 5th position of the phenol ring and a 1-methyl-1H-pyrazol-5-yl group at the 2nd position.Chemical Reactions Analysis

Fluorinated pyrazoles, including “5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol”, are involved in various chemical reactions. For instance, they can undergo addition reactions, cyclization, and reactions with anions and hydrocarbons . They can also participate in radical fluoroalkylation reactions .Physical And Chemical Properties Analysis

“5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol” is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications

1. Structure-Activity Relationships in Pharmacology

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol plays a role in the development of pharmacological inhibitors, particularly in the context of 5-lipoxygenase (5-LO) inhibition. Studies have explored its structural activity relationships (SARs) to optimize its pharmacological properties, focusing on aspects like bioavailability, metabolic stability, and toxicity profiles (Mano et al., 2004).

2. Structural and Crystallographic Studies

This compound has been studied for its structural characteristics using methods like single-crystal diffraction. Such research provides insights into its molecular conformation and potential applications in materials science and molecular engineering (Kariuki et al., 2021).

3. Synthetic Chemistry and Organic Reactions

The compound is also significant in synthetic chemistry, where it is used in the creation of various derivatives through reactions like N-methylation and addition reactions. These derivatives have potential applications in creating new chemical entities with diverse properties (Hanamoto et al., 2008).

4. Theoretical and Experimental Studies in Chemistry

Experimental and theoretical studies, including density functional theory, have been conducted on derivatives of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. These studies focus on molecular geometry, vibrational frequencies, and chemical shifts, contributing to the understanding of molecular interactions and stability (Cuenú et al., 2019).

5. Antimicrobial and Antibacterial Research

Research into derivatives of this compound has also explored their potential antibacterial activity. Studies have synthesized novel compounds and evaluated their effectiveness against various bacterial strains, contributing to the search for new antimicrobial agents (Rai et al., 2009).

6. Positron Emission Tomography (PET) Ligand Development

The compound's derivatives have been identified as potential ligands for PET imaging, particularly for targeting metabotropic glutamate receptor subtype 2 (mGlu2), which is significant for understanding and treating central nervous system disorders (Yamasaki et al., 2020).

7. Extraction and Coordination Chemistry

Alkyl-substituted phenolic pyrazoles, closely related to this compound, function as copper extractants. Studies in this area contribute to the understanding of extraction chemistry and coordination complexes, which has implications in various industrial and research applications (Healy et al., 2016).

Future Directions

The future directions of “5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol” and similar compounds involve their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties can be further explored to develop new drugs and chemical products.

properties

IUPAC Name |

5-fluoro-2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-3-2-7(11)6-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCMLOOMFCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)